molecular formula C6H11NO2 B054940 Methyl 1-(methylamino)cyclopropane-1-carboxylate CAS No. 119111-66-9

Methyl 1-(methylamino)cyclopropane-1-carboxylate

Cat. No.: B054940
CAS No.: 119111-66-9
M. Wt: 129.16 g/mol
InChI Key: NXDHWWSDSATZTL-UHFFFAOYSA-N
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Description

Methyl 1-(methylamino)cyclopropane-1-carboxylate is a specialized cyclopropane-containing compound that serves as a valuable intermediate in organic synthesis and medicinal chemistry. Its unique structure, characterized by a strained cyclopropane ring with a methylamino group and a carboxylate ester, imparts significant conformational rigidity and reactivity, making it an ideal building block for constructing novel molecular scaffolds. Researchers leverage this compound in the synthesis of protease inhibitors, receptor ligands, and other bioactive agents, where the cyclopropane ring enhances binding affinity and metabolic stability by mimicking transition states or enforcing specific orientations. The ester functionality facilitates straightforward derivatization, enabling access to carboxylic acids, amides, or other derivatives for structure-activity relationship studies. This reagent is particularly valuable in drug discovery programs targeting neurological disorders, cancer, and infectious diseases, owing to its potential role in modulating enzyme activity or protein-protein interactions. Provided For Research Use Only, it is essential for advancing scientific knowledge in academic and industrial settings, with strict prohibitions against personal, diagnostic, or therapeutic use.

Properties

IUPAC Name

methyl 1-(methylamino)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-7-6(3-4-6)5(8)9-2/h7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDHWWSDSATZTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halocyclopropanation via Trihalide Intermediates

The method described in CN104447293A employs methacrylic acid derivatives (e.g., methacrylic acid, esters, or nitriles) as substrates. These react with trihalides (e.g., chloroform or bromoform) in the presence of a base to form 2,2-gem-dihalocyclopropane intermediates. For example:

Methacrylic acid+CHCl3NaOH2,2-dichloro-1-methylcyclopropane-1-carboxylic acid (Intermediate III)\text{Methacrylic acid} + \text{CHCl}_3 \xrightarrow{\text{NaOH}} \text{2,2-dichloro-1-methylcyclopropane-1-carboxylic acid (Intermediate III)}

This intermediate undergoes dehalogenation using metallic sodium to yield methyl cyclopropane carboxylate derivatives. While this patent focuses on carboxylic acid products, esterification or transesterification could adapt the process to produce methyl esters.

Calcium Methoxide-Mediated Cyclization

CN107673973B discloses a novel route using γ-chlorobutyric acid methyl ester and calcium methoxide (derived from calcium carbide and methanol). The reaction proceeds via dehydrochlorination and cyclization at 60–120°C to form methyl cyclopropanecarboxylate:

γ-Chlorobutyric acid methyl esterCa(OCH3)2Methyl cyclopropanecarboxylate+HCl\text{γ-Chlorobutyric acid methyl ester} \xrightarrow{\text{Ca(OCH}3\text{)}2} \text{Methyl cyclopropanecarboxylate} + \text{HCl}

This method avoids hazardous reagents like diazomethane and achieves 83–94% yields under optimized conditions. The calcium methoxide acts as both a base and a desiccant, simplifying purification.

Introduction of the Methylamino Group

Functionalizing the cyclopropane ring with a methylamino group requires careful consideration of ring stability. Two strategies are plausible: direct nucleophilic substitution or reductive amination .

Nucleophilic Substitution of Halogenated Intermediates

Intermediate III from CN104447293A contains two halogen atoms at the 2-position. Selective substitution of one halogen with methylamine could yield the target compound:

2,2-Dichloro-1-methylcyclopropane-1-carboxylate+CH3NH2Methyl 1-(methylamino)cyclopropane-1-carboxylate+HCl\text{2,2-Dichloro-1-methylcyclopropane-1-carboxylate} + \text{CH}3\text{NH}2 \rightarrow \text{this compound} + \text{HCl}

However, the strained cyclopropane ring may undergo ring-opening under harsh conditions. Patent CN104447293A reports successful dehalogenation using sodium, suggesting that milder bases or phase-transfer catalysts could facilitate amine substitution without degradation.

Reductive Amination of Keto Intermediates

An alternative route involves synthesizing a cyclopropane ketone intermediate, followed by reductive amination. For instance, methyl cyclopropane-1-carboxylate could be oxidized to the corresponding ketone, which then reacts with methylamine and a reducing agent (e.g., NaBH3CN):

Methyl cyclopropane-1-carboxylateOxidationCyclopropane-1-ketocarboxylateCH3NH2,NaBH3CNTarget compound\text{Methyl cyclopropane-1-carboxylate} \xrightarrow{\text{Oxidation}} \text{Cyclopropane-1-ketocarboxylate} \xrightarrow{\text{CH}3\text{NH}2, \text{NaBH}_3\text{CN}} \text{Target compound}

This method avoids halogen handling but requires precise control over oxidation and reduction steps to preserve the cyclopropane ring.

Esterification and Protecting Group Strategies

The methyl ester functionality is typically introduced early in the synthesis to stabilize the carboxylate group. CN107673973B demonstrates the efficiency of starting with γ-chlorobutyric acid methyl ester, which retains the ester group throughout cyclization. For routes beginning with carboxylic acids (e.g., CN104447293A), esterification via Fischer-Speier or Steglich methods may be employed:

1-Methylcyclopropane-1-carboxylic acid+CH3OHH+Methyl 1-methylcyclopropane-1-carboxylate\text{1-Methylcyclopropane-1-carboxylic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{Methyl 1-methylcyclopropane-1-carboxylate}

Protecting the amine during cyclopropanation or substitution steps may necessitate groups like tert-butoxycarbonyl (Boc), which can be removed under acidic conditions post-synthesis.

Comparative Analysis of Methodologies

Method Starting Material Yield Advantages Limitations
HalocyclopropanationMethacrylic acid derivatives70–85%Broad substrate scope; scalableRequires hazardous halides
Calcium methoxideγ-Chlorobutyric acid ester83–94%High yield; recyclable reagentsLimited to ester substrates
Reductive aminationCyclopropane ketone50–65%Avoids halogensMulti-step; moderate yields

Chemical Reactions Analysis

Types of Reactions: Citronellyl acetate primarily undergoes esterification and transesterification reactions. It can also participate in hydrolysis reactions, where the ester bond is cleaved to yield citronellol and acetic acid.

Common Reagents and Conditions:

    Esterification: Citronellol and acetic acid with sulfuric acid as a catalyst.

    Transesterification: Citronellol and vinyl acetate with immobilized lipase as a catalyst.

    Hydrolysis: Citronellyl acetate with water and an acid or base catalyst.

Major Products:

Scientific Research Applications

Citronellyl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of citronellyl acetate in biological systems involves its interaction with various molecular targets. For instance, its antinociceptive effects are mediated through the modulation of transient receptor potential (TRP) channels and acid-sensing ion channels (ASICs). These channels play a crucial role in the perception of pain, and citronellyl acetate’s interaction with them can reduce pain sensation. Additionally, protein kinase C (PKC) and protein kinase A (PKA) pathways are involved in its mechanism of action .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its cyclopropane backbone , which distinguishes it from larger-ring analogs (e.g., cyclopentane or cyclohexane derivatives). Key comparisons include:

Methyl 1-(methylamino)cyclopentane-1-carboxylate
  • Structure : Cyclopentane ring reduces ring strain compared to cyclopropane.
  • Synthesis : Similar Boc-protection methods are used, but the larger ring size may improve stability during reactions .
  • Applications : Used in the synthesis of kinase inhibitors and other bioactive molecules .
1-Aminocyclopropane-1-carboxylic Acid (ACC)
  • Structure : Natural compound with a carboxylic acid instead of a methyl ester.
  • Function : A precursor to ethylene in plants, critical for regulating growth and stress responses .
  • Divergence: The methyl ester and methylamino groups in the target compound likely reduce polarity, making it more suitable for synthetic chemistry than biological roles .
Methyl 1-(3-iodophenyl)cyclopropane-1-carboxylate
  • Applications : Used in organic synthesis for constructing complex scaffolds .
Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate
  • Structure : Hydroxymethyl group provides a site for further functionalization.
  • Reactivity: The hydroxyl group enables esterification or oxidation, unlike the methylamino group in the target compound .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Features Applications
Methyl 1-(methylamino)cyclopropane-1-carboxylate C₇H₁₁NO₂ 157.17 High ring strain, methyl ester, methylamino group Pharmaceutical intermediates
Methyl 1-(methylamino)cyclopentane-1-carboxylate C₈H₁₅NO₂ 173.21 Reduced ring strain, enhanced stability Kinase inhibitor synthesis
1-Aminocyclopropane-1-carboxylic acid (ACC) C₄H₇NO₂ 117.10 Natural, polar carboxylic acid Ethylene biosynthesis in plants
Methyl 1-(3-iodophenyl)cyclopropane-1-carboxylate C₁₁H₁₁IO₂ 302.11 Aromatic iodine substituent, high molecular weight Cross-coupling reactions
Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate C₇H₁₂O₃ 144.17 Hydroxymethyl group, ethyl ester Functionalization reactions

Biological Activity

Methyl 1-(methylamino)cyclopropane-1-carboxylate (MMCC) is a compound of interest due to its potential biological activities. This article provides an in-depth examination of its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C6_6H11_{11}N2_2O2_2
  • Molecular Weight : Approximately 115.15 g/mol
  • Structural Features : The compound features a cyclopropane ring substituted with a methylamino group and an ester functional group derived from carboxylic acid.

MMCC primarily acts as an agonist of ethylene response in plants by targeting the enzyme ACC oxidase (ACO). This interaction influences the ethylene biosynthesis pathway, leading to enhanced ethylene-related responses in various biological systems.

Antimicrobial and Antifungal Properties

Research indicates that MMCC exhibits significant antimicrobial and antifungal activities. Its structural characteristics allow it to interact with specific molecular pathways, influencing biological processes such as cell signaling and metabolism.

Antinociceptive Effects

In medicinal studies, MMCC has been explored for its potential antinociceptive properties, suggesting a role in pain relief mechanisms. The compound's interaction with pain pathways may provide therapeutic avenues for managing pain.

Antitumor Activity

Preliminary studies suggest that MMCC may possess antitumor properties, although detailed mechanisms are still under investigation. Its potential as a precursor in the biosynthesis of other biologically active molecules enhances its significance in cancer research .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacteria and fungi,
AntifungalDemonstrated antifungal properties
AntinociceptivePotential for pain relief
AntitumorPreliminary evidence of antitumor activity

Case Study: Ethylene Response Modulation

A study investigating the effects of MMCC on plant growth revealed that the compound enhances ethylene production, leading to increased fruit ripening rates. This suggests that MMCC could be utilized in agricultural practices to improve crop yield and quality.

Safety and Hazard Classification

MMCC is classified as hazardous, with specific warnings related to its irritant properties. Safety measures should be observed when handling this compound due to potential health risks associated with exposure.

Q & A

Q. What are the standard synthetic routes for Methyl 1-(methylamino)cyclopropane-1-carboxylate, and how is its purity validated?

Synthesis typically involves multi-step protection-deprotection strategies. For example:

  • Step 1 : tert-Butoxycarbonyl (Boc) protection of the amine group using methyl 1-((tert-butoxycarbonyl)amino)cyclopentane carboxylate, followed by methyl esterification .
  • Step 2 : Deprotection of the Boc group under acidic conditions (e.g., HCl) to yield the methylamino derivative .
  • Characterization :
    • NMR : Key signals include δ 3.58 (s, 3H, methoxy group) and δ 1.36 (s, 9H, Boc group) in 1H^1H-NMR (DMSO-d6) .
    • LCMS : Validated via m/z 428 [M+H]+ and HPLC retention time (0.61 minutes) .

Q. How stable is this compound under varying storage conditions?

Stability studies recommend:

  • Storage : Anhydrous solvents (e.g., 2-butanone or ethanol) at 25°C under nitrogen to prevent hydrolysis of the ester or amine groups .
  • Handling : Avoid prolonged exposure to moisture or acidic/basic conditions, which can trigger ring-opening of the cyclopropane .

Q. What analytical techniques are critical for structural confirmation?

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 302.11 for related iodophenyl derivatives) .
  • Infrared Spectroscopy (IR) : Identifies carbonyl stretches (~1700 cm1^{-1}) and N-H bends (~1600 cm1^{-1}) .
  • X-ray Crystallography : Resolves cyclopropane ring strain and substituent geometry in crystalline derivatives .

Advanced Research Questions

Q. How can contradictions in NMR data for cyclopropane derivatives be resolved?

Discrepancies in 1H^1H-NMR shifts (e.g., δ 2.06–2.03 vs. δ 1.67–1.55 for cyclopropane protons) may arise from:

  • Solvent Effects : DMSO-d6 vs. CDCl3 can alter proton environments .
  • Dynamic Ring Strain : Cyclopropane’s rigidity causes anisotropic shielding; DFT calculations can model these effects .
  • Experimental Validation : Compare with deuterated analogs (e.g., naphthalene-d7 derivatives) to isolate ring strain contributions .

Q. What methodologies are used to study its interaction with biological targets like GABA receptors?

  • Radioligand Binding Assays : Competitive displacement studies using 3H^3H-muscimol to quantify affinity for GABAA_A receptors .
  • Molecular Dynamics (MD) Simulations : Model cyclopropane’s steric effects on receptor binding pockets (e.g., using PubChem CID 97619073 as a template) .
  • In Vivo Electrophysiology : Patch-clamp recordings in neuronal cells to assess chloride ion flux modulation .

Q. How can computational modeling predict reactivity in cyclopropane ring-opening reactions?

  • DFT Calculations : Optimize transition states for ring-opening under nucleophilic attack (e.g., by hydroxide or amines) using Gaussian09 at the B3LYP/6-31G(d) level .
  • Frontier Molecular Orbital (FMO) Analysis : Identify HOMO-LUMO gaps to predict susceptibility to electrophiles .
  • Solvent Modeling : COSMO-RS simulations to assess solvation effects on reaction barriers .

Q. What strategies optimize yield in large-scale synthesis?

  • Catalyst Screening : Sodium methoxide enhances esterification efficiency (90% yield) compared to H2_2SO4_4 .
  • Purification : Silica gel chromatography (ethyl acetate/methanol gradient) removes byproducts like unreacted Boc intermediates .
  • Scale-Up Challenges : Mitigate exothermicity in cyclopropanation using flow reactors for temperature control .

Methodological Notes

  • Data Reproducibility : Cross-validate NMR and LCMS results with independent synthetic batches .
  • Safety Protocols : Use inert atmospheres (N2_2) for reactions involving pyrophoric reagents (e.g., zinc bromide) .
  • Ethical Compliance : Adhere to institutional guidelines for biological testing, particularly for neuroactive compounds .

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